3-Pentanoyl-1,3-thiazolidine-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-pentanoyl-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3S/c1-2-3-4-8(11)10-6-14-5-7(10)9(12)13/h7H,2-6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRFVNUUNPFCSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CSCC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies and Methodologies for 3 Pentanoyl 1,3 Thiazolidine 4 Carboxylic Acid
Precursor Selection and Preparation
The foundation of a successful synthesis lies in the judicious choice of starting materials. For 3-Pentanoyl-1,3-thiazolidine-4-carboxylic acid, the selection of a suitable chiral precursor is paramount for establishing the desired stereochemistry in the final product.
L-Cysteine as a Chiral Building Block
L-cysteine is a widely utilized chiral building block in the synthesis of thiazolidine (B150603) derivatives. wikipedia.orggoogle.com Its inherent stereochemistry at the α-carbon provides a convenient and efficient means of introducing chirality into the target molecule. The presence of three distinct functional groups—a carboxylic acid, a primary amine, and a thiol—makes L-cysteine a versatile precursor for the construction of the 1,3-thiazolidine-4-carboxylic acid core. google.comnanobioletters.commcmaster.ca The sulfur and nitrogen atoms are crucial for the formation of the five-membered thiazolidine ring. wikipedia.org
The use of L-cysteine ensures that the resulting thiazolidine derivatives possess the (R)-configuration at the C4 carbon atom, a direct consequence of the stereoselective nature of biological amino acid synthesis. google.com This inherent stereocontrol is a significant advantage, eliminating the need for complex chiral resolution or asymmetric synthesis steps later in the sequence.
Introduction of the Pentanoyl Moiety via Acylation
The introduction of the pentanoyl group onto the thiazolidine ring is typically achieved through an acylation reaction. This can be performed either on the L-cysteine precursor before cyclization or on the formed 1,3-thiazolidine-4-carboxylic acid. Acylation of the nitrogen atom of L-cysteine is a common strategy. mdpi.comutah.ae
Standard acylation methods involve the use of an acylating agent such as pentanoyl chloride or pentanoic anhydride (B1165640). The reaction is generally carried out in a suitable solvent and may require a base to neutralize the acid byproduct. google.comresearchgate.net The conditions, including temperature, solvent, and pH, are carefully controlled to prevent unwanted side reactions and ensure the purity of the N-acylated product. utah.ae For instance, the acylation of amino acids can be performed under various conditions, including the use of acyl chlorides or anhydrides in the presence of a base. google.com
Cyclization and Ring Formation Methodologies
The construction of the 1,3-thiazolidine-4-carboxylic acid core is a critical step in the synthesis. This is typically achieved through a cyclization reaction involving the functional groups of the L-cysteine precursor.
Condensation Reactions for 1,3-Thiazolidine-4-carboxylic Acid Core
The formation of the 1,3-thiazolidine-4-carboxylic acid ring is accomplished via a condensation reaction between L-cysteine and a suitable carbonyl compound, in this case, a precursor to the pentanoyl group if acylation is performed post-cyclization, or more commonly, with formaldehyde (B43269) or another aldehyde followed by N-acylation. google.comresearchgate.netresearchgate.net The reaction proceeds through the nucleophilic attack of the sulfur atom on the carbonyl carbon, forming a hemithioketal intermediate. google.com Subsequent intramolecular cyclization via the attack of the nitrogen atom, with the elimination of a water molecule, leads to the formation of the stable five-membered thiazolidine ring. google.comnanobioletters.com
This condensation is a well-established method for synthesizing thiazolidine derivatives and is known for its efficiency. researchgate.netsemanticscholar.org The reaction can be carried out under mild conditions, often in aqueous or alcoholic solvents. nanobioletters.comresearchgate.net
Stereoselective Synthesis and Control at Chiral Centers
As previously mentioned, the use of L-cysteine as the starting material inherently controls the stereochemistry at the C4 position of the thiazolidine ring, resulting in the (R)-configuration. google.com However, the formation of a new chiral center at the C2 position can occur if an aldehyde other than formaldehyde is used in the condensation step, leading to the formation of diastereomers. nanobioletters.comresearchgate.net
The ratio of these diastereomers (cis and trans) can be influenced by the reaction conditions, such as the solvent and temperature. nanobioletters.com For the synthesis of this compound where the pentanoyl group is on the nitrogen, the C2 position is typically unsubstituted (derived from formaldehyde) or substituted in a way that is later removed or modified. If the goal is a specific stereoisomer at C2, methods for stereoselective synthesis or separation of diastereomers would be necessary.
Post-Cyclization Functionalization and Derivatization
Once the this compound core is synthesized, further modifications can be made to its structure. The carboxylic acid group provides a handle for various derivatization reactions.
Functionalization of the carboxylic acid can lead to the formation of esters, amides, or other derivatives. nih.govnih.govthermofisher.com These modifications can be used to alter the molecule's physical and chemical properties. For example, esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Amide formation can be accomplished by coupling the carboxylic acid with an amine using a suitable coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC). nih.govthermofisher.comnih.gov
These post-cyclization modifications expand the chemical space accessible from the core this compound structure, allowing for the synthesis of a library of related compounds for further investigation.
Specific N-Pentanoylation Protocols
The N-pentanoylation of 1,3-thiazolidine-4-carboxylic acid involves the reaction of the secondary amine within the thiazolidine ring with a pentanoylating agent. While specific literature on the 3-pentanoyl derivative is limited, protocols for analogous N-acylation reactions provide a well-established framework. A common method involves the use of carboxylic acid anhydrides or acyl chlorides as the acylating agent.
One general and scalable approach involves reacting 1,3-thiazolidine-4-carboxylic acid with a suitable acylating agent, such as an acid anhydride, in an appropriate solvent. google.com For N-pentanoylation, this would involve substituting acetic anhydride with pentanoic anhydride. The reaction can be performed in a stirred tank reactor. The starting materials, 1,3-thiazolidine-4-carboxylic acid and pentanoic anhydride, would be mixed in a solvent like ethanol (B145695). The reaction can proceed at room temperature or under reflux, with reaction times varying from a few hours to several hours to ensure complete conversion. google.com Upon completion, the product can be isolated through filtration and purified by washing with a cold solvent. google.com
Table 1: General Protocol for N-Acylation of 1,3-thiazolidine-4-carboxylic Acid (Adapted for N-Pentanoylation)
| Parameter | Condition | Source |
|---|---|---|
| Starting Material | 1,3-thiazolidine-4-carboxylic acid | google.com |
| Acylating Agent | Pentanoic anhydride or Pentanoyl chloride | N/A |
| Solvent | Ethanol | google.com |
| Temperature | 22°C to Reflux Temperature | google.com |
| Reaction Time | 4 - 8 hours | google.com |
| Work-up | Removal of solvent by distillation, vacuum filtering of solid, washing with cold ethanol | google.com |
This protocol offers a straightforward method for producing N-acyl derivatives, with the potential for high yields and ease of product recovery. google.com
Synthetic Route Optimizations for Yield and Purity
Optimizing the synthesis of this compound is crucial for achieving high yields and purity, which are essential for its potential applications. The optimization process typically involves systematically varying key reaction parameters. revmedchir.ro
Key parameters for optimization include:
Molar Ratio of Reagents: The stoichiometry between 1,3-thiazolidine-4-carboxylic acid and the pentanoylating agent is critical. Using an excess of the acylating agent can drive the reaction to completion, but may also lead to purification challenges. Studies on similar heterocyclic syntheses have shown that varying the molar equivalents of reagents can significantly impact yield. revmedchir.ro
Solvent: The choice of solvent can influence reactant solubility and reaction rate. While ethanol is a viable option, other solvents like toluene (B28343) could be explored, as they have been shown to be effective in related cyclization reactions. revmedchir.ro
Temperature and Reaction Time: These two parameters are often interdependent. Higher temperatures generally lead to faster reaction rates but can also promote the formation of side products. A systematic study to find the optimal balance is necessary. For the synthesis of related thiazolidine-4-one derivatives, refluxing for extended periods (e.g., 18 hours) at high temperatures (120°C) proved essential for maximizing yield. revmedchir.ro
Catalyst: While the N-acylation can proceed without a catalyst, the addition of a base (e.g., anhydrous sodium acetate) can be used to neutralize the acid byproduct when using an acyl chloride, thereby driving the reaction forward. nih.gov
Table 2: Parameters for Optimization in Thiazolidine Acylation
| Parameter | Variable Conditions | Potential Impact | Source |
|---|---|---|---|
| Molar Ratio | 1:1 to 1:20 (Substrate:Acylating Agent) | Reaction completion, byproduct formation | revmedchir.ro |
| Solvent | Ethanol, Toluene, DMF | Solubility, reaction rate, purity | google.comrevmedchir.ro |
| Temperature | Room Temperature to 120°C | Reaction rate, yield, impurity profile | revmedchir.ro |
| Time | 4 to 18 hours | Conversion rate, product degradation | google.comrevmedchir.ro |
By carefully adjusting these parameters, the synthesis can be fine-tuned to produce this compound with high efficiency and purity.
Green Chemistry Approaches in Thiazolidine Synthesis
The principles of green chemistry aim to make chemical processes more environmentally benign by reducing waste, using less hazardous solvents, and improving energy efficiency. zenodo.org These principles have been successfully applied to the synthesis of thiazolidine derivatives. researchgate.netjocpr.com
One prominent green technique is the use of microwave irradiation . zenodo.orgjocpr.com Compared to conventional heating methods, microwave-assisted synthesis often leads to significantly reduced reaction times and increased product yields. jocpr.com This is attributed to the efficient and rapid heating of the reaction mixture. For instance, in the synthesis of certain thiazolidine derivatives, microwave irradiation reduced the reaction time from hours to minutes while simultaneously improving the yield. jocpr.com
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Thiazolidine Derivatives
| Method | Reaction Time (hours) | Yield (%) | Source |
|---|---|---|---|
| Conventional Heating | 10 | 58 - 65 | jocpr.com |
| Microwave Irradiation | 0.25 - 0.33 | 70 - 78 | jocpr.com |
Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for Stereochemical and Regiochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 3-Pentanoyl-1,3-thiazolidine-4-carboxylic acid, both ¹H and ¹³C NMR are critical for confirming the connectivity of atoms and for analyzing the stereochemistry at the C4 chiral center.
While specific experimental data for this compound is not widely published, expected chemical shifts can be inferred from data on analogous N-acyl thiazolidine-4-carboxylic acids, such as the 3-acetyl derivative. nanobioletters.comnih.gov The pentanoyl group introduces additional signals corresponding to its alkyl chain.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the thiazolidine (B150603) ring and the pentanoyl chain. The proton at the C4 position (H-4) is adjacent to the carboxylic acid and the chiral center, making its chemical shift and coupling constants particularly informative for stereochemical assignment. The protons on the C2 and C5 of the thiazolidine ring will also exhibit characteristic shifts. The presence of rotamers due to the amide bond can lead to the broadening or splitting of signals for protons near the N-acyl group.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals would include those for the carbonyl carbons of the carboxylic acid and the amide, the carbons of the thiazolidine ring (C2, C4, and C5), and the carbons of the pentanoyl chain. The chemical shift of the C4 carbon is indicative of its substitution pattern and electronic environment.
Expected ¹H and ¹³C NMR Chemical Shift Ranges
| Atom | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |
| Thiazolidine H-2 | 4.0 - 5.0 | 45 - 55 |
| Thiazolidine H-4 | 4.5 - 5.5 | 60 - 70 |
| Thiazolidine H-5 | 3.0 - 4.0 | 30 - 40 |
| Carboxylic Acid H | 10.0 - 13.0 | 170 - 180 |
| Amide Carbonyl | - | 170 - 175 |
| Pentanoyl α-CH₂ | 2.2 - 2.6 | 35 - 45 |
| Pentanoyl β, γ-CH₂ | 1.2 - 1.8 | 20 - 35 |
| Pentanoyl δ-CH₃ | 0.8 - 1.0 | 10 - 15 |
Note: These are estimated values based on analogous structures and general chemical shift principles.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to the carboxylic acid and amide functional groups. ekb.eg
The carboxylic acid group will give rise to a very broad O-H stretching vibration, typically in the range of 2500-3300 cm⁻¹, which often overlaps with C-H stretching bands. A strong C=O stretching band for the carboxylic acid is expected around 1700-1730 cm⁻¹. The N-pentanoyl group will introduce a distinct amide C=O stretching vibration, typically observed between 1630 and 1680 cm⁻¹. Other significant bands include C-H stretching of the alkyl chain and the thiazolidine ring (around 2850-3000 cm⁻¹) and C-N stretching vibrations.
Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |
| Carboxylic Acid | C=O Stretch | 1700 - 1730 |
| Amide | C=O Stretch | 1630 - 1680 |
| Alkyl/Ring C-H | C-H Stretch | 2850 - 3000 |
| Thiazolidine | C-N Stretch | 1300 - 1400 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, the molecular formula is C₉H₁₅NO₃S, corresponding to a molecular weight of 217.29 g/mol . biosynth.com
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 217. Subsequent fragmentation would likely involve the loss of the carboxylic acid group (-COOH, 45 Da), the pentanoyl group (C₅H₉O, 85 Da), or cleavage of the thiazolidine ring. Analysis of these fragment ions allows for the confirmation of the compound's structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, further confirming its elemental composition.
Expected Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₉H₁₅NO₃S |
| Molecular Weight | 217.29 g/mol |
| [M]⁺ (m/z) | 217 |
| Common Fragment Ions (m/z) | [M-COOH]⁺, [M-C₅H₉O]⁺, fragments of the thiazolidine ring |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including its absolute stereochemistry. For this compound, a single crystal X-ray diffraction study would definitively determine the conformation of the thiazolidine ring and the relative orientation of the pentanoyl and carboxylic acid groups. nih.gov
While specific crystallographic data for this compound is not available, studies on similar thiazolidine derivatives reveal that the five-membered ring typically adopts a twisted or envelope conformation. nih.gov The crystal packing is often dominated by hydrogen bonding interactions involving the carboxylic acid group, which can form dimers or extended networks.
General Crystallographic Parameters for Thiazolidine Derivatives
| Parameter | Typical Observation |
| Crystal System | Monoclinic, Orthorhombic |
| Space Group | P2₁, P2₁2₁2₁ (for chiral compounds) |
| Ring Conformation | Twisted or Envelope |
| Key Interactions | Intermolecular hydrogen bonding via the carboxylic acid |
Chromatographic Techniques for Purification and Analysis (e.g., HPLC, TLC)
Chromatographic techniques are essential for the purification and analysis of this compound, allowing for the separation of the desired product from starting materials, byproducts, and other impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique well-suited for the analysis of moderately polar compounds like N-acylated thiazolidine carboxylic acids. nih.gov Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol, would be a suitable method for purity assessment. The retention time would be dependent on the exact chromatographic conditions.
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of reactions and to get a preliminary assessment of purity. zu.ac.ae For a carboxylic acid-containing compound, the choice of eluent is crucial to avoid streaking. A common practice is to add a small amount of a polar, acidic solvent like acetic acid to the mobile phase (e.g., a mixture of ethyl acetate (B1210297) and hexanes) to ensure the compound remains in its protonated form and migrates as a distinct spot. researchgate.net The Rf value would be characteristic of the compound in a given solvent system.
Typical Chromatographic Conditions
| Technique | Stationary Phase | Typical Mobile Phase | Detection |
| HPLC | C18 Silica Gel | Water/Acetonitrile or Methanol (with acid) | UV (e.g., 210 nm) |
| TLC | Silica Gel | Ethyl Acetate/Hexanes (with acetic acid) | UV light, Staining (e.g., potassium permanganate) |
Computational and Theoretical Investigations of 3 Pentanoyl 1,3 Thiazolidine 4 Carboxylic Acid
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding a molecule's intrinsic properties at the atomic level. These methods provide insights into the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons, which dictate the molecule's stability, reactivity, and intermolecular interactions.
Ab initio and Density Functional Theory (DFT) are powerful computational methods used to solve the Schrödinger equation for a molecule, providing detailed information about its structure and energy. DFT, particularly using the B3LYP functional with a basis set like 6-31++G**, is a common and reliable method for optimizing the geometry of thiazolidine (B150603) derivatives. researchgate.net
For 3-Pentanoyl-1,3-thiazolidine-4-carboxylic acid, these calculations would determine the most stable conformation by minimizing the molecule's energy. This involves calculating key geometric parameters such as bond lengths, bond angles, and dihedral angles. The results would reveal the precise spatial orientation of the pentanoyl group relative to the thiazolidine ring and the carboxylic acid moiety. Studies on similar thiazolidine-4-carboxylic acids have successfully used DFT to obtain optimized molecular structures that align well with experimental data. researchgate.netresearchgate.netekb.eg
Table 1: Representative Theoretical Geometric Parameters for this compound (Illustrative Data)
| Parameter | Atoms Involved | Typical Value (Å or °) |
| Bond Lengths (Å) | ||
| C=O (Carboxyl) | 1.21 | |
| C=O (Amide) | 1.23 | |
| C-N (Ring) | 1.46 | |
| C-S (Ring) | 1.85 | |
| N-C (Amide) | 1.38 | |
| **Bond Angles (°) ** | ||
| O-C-O (Carboxyl) | 125 | |
| C-N-C (Amide) | 120 | |
| C-S-C (Ring) | 93 |
Note: The data in this table is illustrative, representing typical values for these functional groups, as specific computational results for the title compound are not available in the cited literature.
Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is prone to nucleophilic attack. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's kinetic stability and chemical reactivity. nih.govijastems.org A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, DFT calculations would map the electron density of these orbitals. It is expected that the HOMO would be localized on the electron-rich regions, such as the sulfur atom and carbonyl oxygen atoms, while the LUMO might be distributed across the electrophilic centers. researchgate.netmaterialsciencejournal.org
Table 2: Illustrative Frontier Orbital Energies for this compound
| Parameter | Energy (eV) | Implication |
| EHOMO | -6.5 | Electron-donating ability |
| ELUMO | -1.2 | Electron-accepting ability |
| Energy Gap (ΔE) | 5.3 | High kinetic stability, low reactivity |
Note: These values are representative for this class of molecules and serve for illustrative purposes.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is used to predict how a molecule will interact with other charged species, identifying sites for electrophilic and nucleophilic attack. wuxiapptec.com On an MEP map, regions of negative potential (typically colored red) are electron-rich and are sites for electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. wuxiapptec.comresearchgate.net
For this compound, the MEP map would likely show strong negative potential around the oxygen atoms of the carboxyl and pentanoyl carbonyl groups. nih.gov The acidic proton of the carboxylic acid would be a region of high positive potential. wuxiapptec.com These maps are valuable for understanding hydrogen bonding and other non-covalent interactions. nih.gov Additionally, calculating local charges (e.g., Mulliken charges) on each atom quantifies this distribution, providing further insight into the molecule's reactivity. researchgate.net
Table 3: Illustrative Local Charges on Key Atoms of this compound
| Atom | Typical Mulliken Charge (a.u.) |
| O (Carboxyl C=O) | -0.55 |
| O (Carboxyl OH) | -0.60 |
| O (Amide C=O) | -0.58 |
| N (Ring/Amide) | -0.45 |
| S (Ring) | +0.15 |
| H (Carboxyl) | +0.40 |
Note: Data is illustrative and based on general principles of electron distribution in similar functional groups.
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a potential drug molecule with its biological target. nih.govnih.gov
For this compound, docking simulations would involve selecting a relevant protein target. Given that various thiazolidine derivatives show potential as inhibitors for enzymes like neuraminidase, α-amylase, or tyrosinase, a suitable target would be chosen from the Protein Data Bank (PDB). nih.govresearchgate.netresearchgate.netresearchgate.net The simulation would then place the molecule into the active site of the enzyme and calculate a "docking score," which estimates the binding free energy. researchgate.netimpactfactor.org The results would also detail the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein. nih.gov
Table 4: Hypothetical Molecular Docking Results against a Target Enzyme
| Parameter | Result |
| Target Protein | Neuraminidase (Illustrative) |
| Binding Energy (kcal/mol) | -7.8 |
| Key Interacting Residues | Arg118, Glu277, Arg292, Tyr406 |
| Types of Interactions | Hydrogen bonds with carboxyl group; hydrophobic interactions with pentanoyl chain. |
Note: This table presents a hypothetical scenario for illustrative purposes.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate a molecule's chemical structure with its biological activity or physicochemical properties, respectively. nih.govsemanticscholar.org These models are built by calculating a set of molecular descriptors (numerical values representing different aspects of the molecule's structure) and using statistical methods to find the best correlation with an observed activity or property. researchgate.net
A QSPR model could be developed to predict key physicochemical properties of this compound. For instance, the acidity constant (pKa) and aqueous solubility are critical parameters for drug development.
Studies on other thiazolidine-4-carboxylic acids have successfully used QSAR to model their acidity constants. ijprajournal.com A model would be constructed using a training set of similar compounds with known pKa values. Descriptors could include constitutional indices (e.g., molecular weight), topological indices, and quantum chemical parameters (like local charges on the carboxyl oxygen and hydrogen atoms). researchgate.netijprajournal.com The resulting equation could then predict the pKa of the title compound. Similarly, a QSPR model for aqueous solubility could be developed using descriptors like electrostatic potentials, HOMO-LUMO energies, and topological indices. researchgate.net
Table 5: Example of a Hypothetical QSPR Equation for Acidity Constant (pKa)
| Model Equation | pKa = 7.15 - 0.012(Ram) + 0.707(χ²) - 1.103(MW) + 1.046(ZM1V) |
| Descriptors | Description |
| Ram | |
| χ² | |
| MW | |
| ZM1V | |
| Statistics | N=23, R²=0.8033 |
Note: This equation is adapted from a published QSAR model for a series of thiazolidine-4-carboxylic acid derivatives and is for illustrative purposes only. ijprajournal.com
Correlation with In Vitro Biological Activities
While direct computational and in vitro correlation studies focusing exclusively on this compound are not extensively documented in publicly available literature, a substantial body of research on structurally related thiazolidine-4-carboxylic acid derivatives provides a strong framework for understanding the synergy between theoretical predictions and experimental biological outcomes. These studies consistently demonstrate that computational methods such as Quantitative Structure-Activity Relationship (QSAR), molecular docking, and Density Functional Theory (DFT) are valuable tools for predicting and rationalizing the in vitro activities of this class of compounds, including potential antimicrobial, antiviral, and enzyme inhibitory effects.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR models have been instrumental in correlating the structural features of thiazolidine derivatives with their biological activities. For instance, a QSAR investigation was conducted on a series of N-acetyl-2-substituted phenyl thiazolidine-4-carboxylic acids, which are structurally analogous to the N-pentanoyl compound, for their activity as neuraminidase inhibitors. researchgate.net A highly predictive penta-parametric linear equation model was developed, which showed a squared correlation coefficient (r²) value of 0.98. researchgate.net This high r² value indicates a strong correlation, with the agreement between the computationally predicted and the experimentally observed in vitro biological activities reaching up to 98%. researchgate.net
Similarly, 2D and 3D-QSAR models developed for thiazolidine-4-carboxylic acid derivatives against the H3N2 influenza virus neuraminidase revealed that electrostatic and steric properties have a predominant influence on the inhibitory activity. researchgate.net The 2D-QSAR model yielded a high correlation coefficient (r² = 0.98), demonstrating the robustness of the model in predicting the biological potency of these compounds. researchgate.net Such models are crucial for guiding the synthesis of new derivatives with enhanced activity. nih.gov
Molecular Docking and Enzyme Inhibition
Molecular docking simulations have been widely used to predict the binding modes and affinities of thiazolidine-4-carboxylic acid derivatives to various biological targets, with the findings often correlating well with in vitro enzyme inhibition assays.
In a study on new thiazolidine-4-carboxylic acid derivatives as potential antidiabetic agents, molecular docking was used to investigate their binding within the active sites of α-amylase and α-glucosidase. jpbsci.comresearchgate.net The in vitro inhibitory activities of the synthesized compounds showed a strong correlation with the docking results. For example, compound 5e emerged as a potent α-amylase inhibitor with an IC₅₀ value of 24.13 µg/ml, surpassing the standard drug acarbose. jpbsci.comresearchgate.net Likewise, compounds 5f and 5g were potent α-glucosidase inhibitors, with their in vitro IC₅₀ values aligning with the favorable binding interactions predicted by the docking studies. jpbsci.comresearchgate.net
The following table summarizes the correlation between the in vitro enzyme inhibition data for selected thiazolidine-4-carboxylic acid derivatives.
| Compound | Target Enzyme | In Vitro IC₅₀ (µg/ml) | Standard Drug | Standard Drug IC₅₀ (µg/ml) |
| 5e | α-Amylase | 24.13 | Acarbose | 32.27 |
| 5f | α-Glucosidase | 22.76 | Acarbose | 30.45 |
| 5g | α-Glucosidase | 25.68 | Acarbose | 30.45 |
Furthermore, docking studies on 2,3-diaryl-thiazolidin-4-ones suggested that their antibacterial action likely involves the inhibition of E. coli Mur B, while their antifungal activity is probably due to the inhibition of CYP51. nih.gov The in vitro minimum inhibitory concentration (MIC) values for the most active compounds were in good agreement with the computational predictions. nih.govnih.gov
Density Functional Theory (DFT) and Antimicrobial Activity
DFT calculations have been employed to optimize the molecular geometry and determine the electronic properties of thiazolidine-4-carboxylic acid derivatives, which are then correlated with their experimentally observed antimicrobial activities. ekb.eg In one such study, the theoretical calculations for a series of (2R,4R)-2-(2-hydroxyphenyl)thiazolidine-4-carboxylic acid derivatives and their metal complexes were found to be in line with their in vitro antibacterial activity against Pseudomonas aeruginosa and Streptococcus epidermis. ekb.egekb.egresearchgate.netresearchgate.net The iron complexes, in particular, showed the highest efficacy, a finding that was consistent with the computational analysis. ekb.eg This correlation between calculated electronic parameters and observed biological activity underscores the predictive power of DFT in designing novel antimicrobial agents. ekb.egekb.eg
Biological Interactions and Mechanistic Insights Non Clinical Contexts
Enzymatic Inhibition Studies
Neuraminidase Inhibition in Viral Systems (e.g., Influenza A Virus)
Thiazolidine-4-carboxylic acid derivatives have been identified as a promising class of compounds for the inhibition of viral neuraminidase, a key enzyme in the influenza virus life cycle. nih.govresearchgate.netnih.gov Neuraminidase is responsible for cleaving sialic acid residues from the host cell surface, which allows for the release of newly formed viral particles and the spread of infection. By inhibiting this enzyme, these compounds can effectively halt viral propagation.
Research has focused on synthesizing various derivatives of thiazolidine-4-carboxylic acid and evaluating their potential as neuraminidase inhibitors. nih.gov Studies have shown that these compounds can exhibit moderate to potent inhibitory activity against the neuraminidase of influenza A viruses. nih.govnih.govresearchgate.net For instance, a series of synthesized thiazolidine-4-carboxylic acid derivatives demonstrated notable inhibition, with one of the most potent compounds in a study exhibiting a half-maximal inhibitory concentration (IC₅₀) of 0.14 μM. nih.gov This particular compound was found to be only about sevenfold less potent than the commercially available antiviral drug, oseltamivir, suggesting that the thiazolidine (B150603) ring is a viable scaffold for designing novel and effective neuraminidase inhibitors. nih.gov
Further investigations into this class of molecules have identified specific derivatives, such as compounds designated 4a, 4b, and 6a in one study, as potent neuraminidase inhibitors. nih.gov In addition to direct enzyme inhibition, these compounds have been assessed for their ability to prevent the virus from clumping red blood cells in hemagglutination inhibition (HAI) assays. nih.gov While the HAI activity was generally moderate compared to oseltamivir, certain derivatives showed strong potency against the Influenza A (H7N3) strain. nih.gov Molecular docking studies support these experimental findings by providing insights into how these molecules interact with the active site of the neuraminidase enzyme. nih.govresearchgate.net These collective findings underscore the potential of thiazolidine-4-carboxylic acid derivatives as novel therapeutic agents against influenza. nih.gov
| Compound Class | Target Enzyme | Virus Strain | Potency (IC₅₀) | Reference |
| Thiazolidine-4-carboxylic acid derivative (4f) | Neuraminidase | Influenza A | 0.14 μM | nih.gov |
| Thiazolidine-4-carboxylic acid derivatives (4a, 4b, 6a) | Neuraminidase | Influenza A | Potent Inhibition | nih.gov |
| Thiazolidine-4-carboxylic acid derivatives (4a, 8a) | Hemagglutination | Influenza A (H7N3) | Low Mean MIC | nih.gov |
Tyrosinase Inhibitory Mechanisms
Thiazolidine derivatives are recognized for their potential to inhibit tyrosinase, a key copper-containing enzyme responsible for melanin (B1238610) biosynthesis in a wide range of organisms. mdpi.com In humans, the overproduction of melanin can lead to hyperpigmentation disorders, and tyrosinase inhibitors are of great interest in dermatology and cosmetics. The structural similarity of 2,4-substituted thiazolidine derivatives to the substrates of tyrosinase allows them to act as competitive inhibitors. mdpi.com
Studies on various thiazolidine-4-carboxamide derivatives have demonstrated their tyrosinase inhibitory potential. In one such study, the most potent compound exhibited an IC₅₀ value of 16.5 ± 0.37 µM against mushroom tyrosinase, a value comparable to that of the well-known inhibitor, kojic acid (IC₅₀ 15.9 ± 2.5 µM). mdpi.com Molecular docking simulations have been employed to understand the binding interactions between these thiazolidine derivatives and the tyrosinase enzyme. These in silico studies suggest that hydrogen bonds and hydrophobic interactions are the primary forces involved in the formation of the stable protein-ligand complex, which accounts for the inhibitory activity. mdpi.com The thiazolidine scaffold serves as a promising framework for developing novel and potent tyrosinase inhibitors. mdpi.com
Antioxidant Activity and Scavenging Mechanisms
Radical Scavenging Potential
Thiazolidine-4-carboxylic acid and its derivatives have demonstrated significant antioxidant properties, primarily through their ability to scavenge free radicals. nih.govnih.gov The antioxidant capacity of these compounds is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. nih.govresearchgate.net In this assay, the ability of the compound to donate a hydrogen atom to the stable DPPH radical is measured spectrophotometrically.
The antioxidant activity of these structures is attributed not only to the potential for the thiazolidine ring to open and release cysteine, a known antioxidant, but also to the intrinsic properties of the thiazolidine cycle itself. nih.gov The presence of phenolic groups on some derivatives can further enhance their ability to inhibit DPPH radicals. researchgate.net This dual mechanism of action—cysteine release and direct scavenging—makes thiazolidine-4-carboxylic acid derivatives a subject of interest in the study of oxidative stress. nih.gov
Modulation of Cellular Oxidative Stress Pathways in Non-Human Models
Beyond direct radical scavenging, certain thiazolidine-4-carboxylic acid derivatives have been shown to modulate cellular pathways involved in oxidative stress in animal models. nih.govresearchgate.net For example, in a rat model of ethanol-induced neurodegeneration, where oxidative stress is a key pathological mechanism, specific derivatives of thiazolidine-4-carboxylic acid were found to be protective. nih.govresearchgate.net
Treatment with these compounds attenuated the neuroinflammation and oxidative stress caused by ethanol (B145695). researchgate.net This was evidenced by the restoration of altered levels of antioxidant enzymes, such as Glutathione (GSH) and Glutathione S-transferase (GST). nih.gov The production of reactive oxygen species (ROS) plays a significant role in neurodegeneration, and by mitigating oxidative distress, these compounds can protect against cellular damage. nih.govresearchgate.net These findings suggest that thiazolidine-4-carboxylic acid derivatives may exert their beneficial effects by reinforcing the cell's endogenous antioxidant defense systems. nih.gov
Antimicrobial and Antiproliferative Mechanisms in In Vitro and Non-Human Models
The thiazolidine core structure is a key feature in various compounds exhibiting a broad spectrum of biological activities, including antimicrobial and antiproliferative effects. researchgate.netnih.govnanobioletters.com
In the context of antimicrobial activity, derivatives of thiazolidine have been evaluated against various bacterial strains. For example, studies have tested newly synthesized compounds against Gram-negative bacteria like Escherichia coli and Gram-positive bacteria such as Staphylococcus aureus. nanobioletters.com
In the realm of oncology research, thiazolidine derivatives have shown promising antiproliferative activity against several human cancer cell lines in vitro. researchgate.netnih.gov Structurally similar compounds, such as 3-propionyl-thiazolidine-4-carboxylic acid ethyl esters, have been identified as apoptosis inducers. bilkent.edu.tr Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells, and its reactivation is a major goal in cancer therapy. bilkent.edu.tr The antiproliferative property has been linked to the N-acylated side chain of the molecule. bilkent.edu.tr
Studies on other related structures, like thiazolidine-2,4-diones, have demonstrated cytotoxic effects against human cervical carcinoma (HeLa), colorectal cancer (HT29), lung cancer (A549), and breast cancer (MCF-7) cell lines. nih.gov The broad-spectrum anticancer activity of thiazolidine-4-carboxylic acid derivatives highlights their potential as a foundational structure for the development of new therapeutic agents. researchgate.net
| Cell Line | Cancer Type | Compound Class | Effect |
| HeLa | Cervical Carcinoma | Thiazolidine-2,4-dione derivative | Cytotoxic |
| HT29 | Colorectal Cancer | Thiazolidine-2,4-dione derivative | Cytotoxic |
| A549 | Lung Cancer | Thiazolidine-2,4-dione derivative | Cytotoxic |
| MCF-7 | Breast Cancer | Thiazolidine-2,4-dione derivative | Cytotoxic |
| Various | Various Cancers | 3-propionyl-thiazolidine-4-carboxylic acid ethyl ester | Antiproliferative / Apoptosis-inducing |
Metabolic Pathways and Biotransformation in Biological Systems (Non-Human)
Research into the metabolic fate of thiazolidine-4-carboxylic acid and its derivatives in non-human biological systems has primarily utilized tissue homogenates, particularly from rats, to elucidate the formation and degradation pathways. These studies provide foundational insights into how these compounds are processed biologically.
Formation and Degradation Pathways in Tissue Homogenates (e.g., Rat Brain)
In rat brain homogenates, certain thiazolidine-4-carboxylic acids are formed as major metabolic products of biogenic amines. For instance, the incubation of 5-hydroxytryptamine (serotonin) with rat brain homogenate in the presence of L-cysteine leads to the formation of (4R)-2-[3'-(5'-hydroxyindolyl)-methyl]-1,3-thiazolidine-4-carboxylic acid (5'-HITCA) as the primary metabolite. nih.govsemanticscholar.org This reaction represents a condensation of 5-hydroxyindole-3-acetaldehyde (a serotonin metabolite) with L-cysteine. nih.govsemanticscholar.org This pathway appears to be a significant route for the metabolism of biogenic aldehydes, potentially serving as a rapid inactivation mechanism. semanticscholar.org
The degradation of these thiazolidine structures has also been observed. Studies on a related compound, (4R)-2-(3'-Indolylmethyl)-1,3-thiazolidine-4-carboxylic acid (ITCA), showed that it is rapidly and enzymatically degraded in rat brain homogenate. nih.govsemanticscholar.org Subcellular fractionation identified that the enzymatic activity responsible for this degradation is located mainly in the cytosolic fraction, with less activity in the mitochondria. nih.govsemanticscholar.org The enzyme is presumed to be a carbon-sulfur lyase. nih.govsemanticscholar.org
Further studies in rat liver and kidney cells using L-thiazolidine-4-carboxylic acid (T4C) revealed another metabolic route. plos.org In this pathway, T4C is oxidized by the mitochondrial enzyme proline oxidase to form L-thiazoline-4-carboxylic acid. This intermediate is subsequently hydrolyzed into N-formyl-cysteine by a cytosolic enzyme, which is then further broken down into L-cysteine and formic acid. plos.org
Table 1: Metabolic Pathways of Thiazolidine-4-Carboxylic Acid Derivatives in Rat Tissue Homogenates
| Precursor Compound | Resulting Metabolite | Key Enzyme/Process | Biological System |
|---|---|---|---|
| 5-Hydroxytryptamine (Serotonin) + L-Cysteine | (4R)-2-[3'-(5'-hydroxyindolyl)-methyl]-1,3-thiazolidine-4-carboxylic acid (5'-HITCA) | Condensation Reaction | Rat Brain Homogenate |
| (4R)-2-(3'-Indolylmethyl)-1,3-thiazolidine-4-carboxylic acid (ITCA) | Indole-3-acetic acid (IAA) | Carbon-Sulfur Lyase (presumed) | Rat Brain Homogenate (Cytosolic Fraction) |
| L-Thiazolidine-4-Carboxylic Acid (T4C) | L-Thiazoline-4-carboxylic acid | Proline Oxidase | Rat Liver and Kidney Cells (Mitochondria) |
| L-Thiazoline-4-carboxylic acid | N-Formyl-cysteine | Hydrolysis (Cytosolic Enzyme) | Rat Liver and Kidney Cells (Cytosol) |
| N-Formyl-cysteine | L-Cysteine + Formic Acid | Hydrolysis | Rat Liver and Kidney Cells |
Role as a Cysteine Prodrug and Cysteine Release Mechanisms
Thiazolidine-4-carboxylic acids are recognized for their role as prodrugs of L-cysteine. nih.govnih.gov L-cysteine is a crucial precursor for the synthesis of glutathione (GSH), a primary intracellular antioxidant; however, its direct supplementation is limited by its potential neurotoxicity and rapid oxidation to cystine. nih.gov Cysteine prodrugs, such as thiazolidine derivatives, provide a stable form for delivering cysteine into cells to support GSH synthesis, particularly under conditions of oxidative stress. nih.gov
The mechanism for cysteine release from 2-substituted thiazolidine-4(R)-carboxylic acids is proposed to occur through a non-enzymatic process. nih.gov Studies suggest that at physiological pH and temperature, the thiazolidine ring opens, followed by solvolysis, which liberates the L-cysteine molecule. nih.gov Evidence for this ring-opening mechanism comes from experiments showing that the hydrogens on the substituent at the 2-position undergo deuterium exchange with a D2O solvent. nih.gov Furthermore, metabolic studies in rats with a labeled 2-substituted thiazolidine-4(R)-carboxylic acid showed rapid metabolism and excretion of the label as CO2, consistent with the release and subsequent metabolism of the cysteine backbone. nih.gov The antioxidant properties of these compounds are attributed not only to the release of cysteine but also to the thiazolidine ring structure itself. nih.gov
Cellular Effects in Non-Mammalian Organisms (e.g., Zebrafish Testicular Cells, Liver Tissue)
Investigations using the zebrafish (Danio rerio) model have revealed distinct cellular effects of thiazolidine derivatives on various tissues at an ultrastructural level. A study on the effects of (4S)-2-(4-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid on zebrafish testicular tissue identified significant degenerative changes across multiple cell types after a 5-day exposure. jifro.irjifro.irareeo.ac.ir
In Sertoli cells, observed effects included mitochondrial swelling, significant loss of cristae, and the formation of autophagic vacuoles. jifro.irjifro.irareeo.ac.ir Spermatocytes exhibited a dilated perinuclear space, mitochondrial degeneration, and a dilated smooth endoplasmic reticulum (sER). jifro.irjifro.irareeo.ac.ir Similar effects, including mitochondrial degeneration and dilatation of sER tubules, were also noted in Leydig cells. jifro.irjifro.irareeo.ac.ir In spermatids, there was a noticeable separation between the genetic material and the nuclear membrane, and the condensation of genetic material was irregular. jifro.irjifro.ir These findings suggest that the compound may interfere with the normal development and function of spermatogenic cells. jifro.ir
In addition to the testes, this same thiazolidine derivative was found to induce vacuolization and degeneration in liver hepatocytes and Kupffer cells, as well as damage to sinusoidal capillaries in zebrafish. jifro.ir
Table 2: Summary of Ultrastructural Effects of a Thiazolidine Derivative in Zebrafish Testicular Cells
| Cell Type | Observed Cellular and Organelle Effects |
|---|---|
| Sertoli Cells | Mitochondrial swelling, intense cristae loss, formation of autophagic vacuoles. |
| Spermatocytes | Dilated perinuclear space, mitochondrial degeneration, dilated smooth endoplasmic reticulum (sER). |
| Spermatids | Separation between genetic material and nuclear membrane, irregular condensation of genetic material, mitochondrial degeneration, dilatation of sER tubules. |
| Leydig Cells | Dilated perinuclear space, mitochondrial degeneration, dilatation in sER tubules. |
Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis
Influence of the N-Pentanoyl Moiety on Biological Activity
The N-pentanoyl group at position 3 of the thiazolidine (B150603) ring plays a significant role in modulating the molecule's properties. Acylation of the nitrogen atom in the thiazolidine ring is a common strategy to alter the compound's characteristics. In a manner similar to N-acetyl derivatives, the N-pentanoyl chain serves to protect the amine group. researchgate.netnanobioletters.com This modification has several important consequences for the molecule's biological activity.
The length and nature of the acyl chain are critical determinants of the compound's lipophilicity. The five-carbon pentanoyl group increases the molecule's lipid solubility compared to smaller acyl groups like acetyl. This enhanced lipophilicity can influence the compound's ability to cross biological membranes, potentially affecting its absorption, distribution, and ability to reach intracellular targets.
Furthermore, the N-acyl moiety can influence how the molecule interacts with biological targets. The size, shape, and flexibility of the pentanoyl group can affect the binding affinity and selectivity for specific enzymes or receptors. By varying the length of the alkyl chain, researchers can fine-tune the molecule's activity, a principle that has been applied to various thiazolidine derivatives to optimize their pharmacological effects. e3s-conferences.org
Table 1: Influence of N-Acyl Chain Length on Physicochemical Properties
| N-Acyl Group | Chain Length | Relative Lipophilicity | Potential Impact on Membrane Permeability |
|---|---|---|---|
| Acetyl | 2 carbons | Lower | Moderate |
| Propionyl | 3 carbons | Intermediate | Increased |
| Butyryl | 4 carbons | High | Higher |
| Pentanoyl | 5 carbons | Very High | Potentially Optimized |
Impact of Thiazolidine Ring Substitutions on Activity and Properties
The thiazolidine ring is a versatile scaffold that allows for substitutions at multiple positions, primarily C2, C4, and C5, each providing an opportunity to modulate the compound's biological and physicochemical properties. nih.gov The core structure, 1,3-thiazolidine-4-carboxylic acid, is derived from the condensation of L-cysteine, which sets the foundation for a wide array of derivatives with diverse pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer activities. e3s-conferences.orgnih.govresearchgate.net
Substituents on the thiazolidine ring can introduce significant changes in:
Steric Hindrance: Bulky groups can influence the molecule's conformation and its ability to fit into the active site of a biological target.
Electronic Effects: Electron-donating or electron-withdrawing groups can alter the reactivity of the ring and its ability to form hydrogen bonds or other non-covalent interactions. e3s-conferences.org
Physicochemical Properties: Substitutions can modify solubility, lipophilicity, and metabolic stability.
For instance, the introduction of aromatic or heteroaromatic rings at the C2 position has been a common strategy to generate derivatives with potent biological activities. researchgate.net The nature and substitution pattern on these appended rings can lead to significant variations in the desired pharmacological effect.
Table 2: Effect of Hypothetical Substitutions on the Thiazolidine Ring
| Position of Substitution | Type of Substituent | Potential Effect on Property | Example of Potential Biological Activity |
|---|---|---|---|
| C2 | Phenyl | Increased steric bulk, altered electronics | Anti-inflammatory nih.gov |
| C2 | Substituted Phenyl (e.g., 4-chloro) | Modified lipophilicity and electronic profile | Enhanced antimicrobial activity researchgate.net |
| C5 | Methyl | Increased lipophilicity | Modulation of receptor selectivity |
Stereochemical Effects on Biological Efficacy and Selectivity
Stereochemistry is a critical factor governing the biological activity of chiral molecules like 3-Pentanoyl-1,3-thiazolidine-4-carboxylic acid. nih.gov The synthesis of the thiazolidine ring from L-cysteine, a chiral amino acid, inherently introduces a stereocenter at the C4 position, which typically retains the (R)-configuration. The subsequent ring-forming reaction introduces a second chiral center at the C2 position. nih.gov
This process results in the formation of a mixture of diastereomers, for example, the cis-(2R, 4R) and trans-(2S, 4R) isomers. researchgate.netnanobioletters.com These stereoisomers, while having the same chemical formula and connectivity, possess different three-dimensional arrangements of atoms. This spatial difference is profoundly important in a biological context because biological targets such as enzymes and receptors are themselves chiral. nih.gov
Consequently, different stereoisomers can exhibit:
Different Binding Affinities: One isomer may fit more snugly into a receptor's binding pocket than another, leading to a stronger interaction and greater biological effect.
Varied Biological Activities: One isomer might be a potent agonist, while another could be a weak agonist, an antagonist, or completely inactive.
Stereoselective Metabolism: Enzymes responsible for drug metabolism can process one stereoisomer more rapidly than another, affecting the compound's duration of action.
Differential Cellular Uptake: The transport of the molecule across cell membranes can be stereoselective, as seen in other chiral compounds where uptake is mediated by specific amino acid transport systems. nih.gov
The ratio of cis to trans isomers formed during synthesis can often be influenced by the solvent used, highlighting the sensitivity of the stereochemical outcome to reaction conditions. researchgate.netnanobioletters.com
Table 3: Stereoisomers of 2-Substituted-1,3-thiazolidine-4-carboxylic acid and Biological Relevance
| Isomer | Configuration | 3D Arrangement | Potential Biological Implication |
|---|---|---|---|
| Diastereomer 1 | (2S, 4R) - trans | Substituents on opposite sides of the ring | May exhibit higher affinity for a specific enzyme target. |
Correlations between Calculated Molecular Descriptors and Biological Profiles
Quantitative Structure-Activity Relationship (QSAR) is a computational method used to establish a mathematical correlation between the chemical structure of a compound and its biological activity. mdpi.com In QSAR studies, the chemical structure is represented numerically by various "molecular descriptors," which quantify different aspects of the molecule's physicochemical properties.
For thiazolidine-4-carboxylic acid derivatives, QSAR models have been developed to predict their activity as, for example, influenza neuraminidase inhibitors. researchgate.net These models help in designing new, more potent compounds by predicting their activity before they are synthesized.
Key molecular descriptors relevant to the biological profile of this compound include:
Lipophilicity Descriptors (e.g., LogP): Quantify the water-lipid partitioning of the molecule, which correlates with membrane permeability and absorption. nih.gov
Electronic Descriptors (e.g., HOMO/LUMO energies, dipole moment): Describe the electron distribution in the molecule, which is crucial for its interaction with biological targets. The HOMO-LUMO energy gap, for instance, can be related to the chemical reactivity and stability of the molecule. mdpi.com
Steric Descriptors (e.g., Molecular Weight, Molar Refractivity): Relate to the size and shape of the molecule, which determine how well it fits into a binding site.
Topological Descriptors: Numerical indices that describe the connectivity and branching of atoms within the molecule.
By analyzing the correlation between these descriptors and the observed biological activity of a series of related compounds, researchers can identify the key structural features that are either beneficial or detrimental to activity.
Table 4: Common Molecular Descriptors and Their Significance in QSAR
| Descriptor Type | Example Descriptor | Significance and Correlation with Biological Profile |
|---|---|---|
| Lipophilic | LogP (Octanol-Water Partition Coefficient) | Correlates with membrane permeability, absorption, and protein binding. nih.gov |
| Electronic | HOMO-LUMO Energy Gap | Relates to chemical reactivity and kinetic stability. mdpi.com |
| Electronic | Dipole Moment | Influences solubility and non-covalent binding interactions. |
| Steric | Molar Refractivity (MR) | Describes the volume and polarizability of the molecule, affecting receptor fit. |
| Topological | Wiener Index | Relates to molecular branching and compactness. |
Future Research Trajectories for 3 Pentanoyl 1,3 Thiazolidine 4 Carboxylic Acid
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The synthesis of thiazolidine-4-carboxylic acid derivatives typically involves the condensation of L-cysteine with an appropriate aldehyde or ketone. For 3-Pentanoyl-1,3-thiazolidine-4-carboxylic acid, this would likely involve the acylation of a thiazolidine-4-carboxylic acid precursor. Future research could focus on optimizing these synthetic pathways with an emphasis on green chemistry principles to enhance efficiency and sustainability.
Key areas for investigation include:
Catalyst Development: Exploring novel, reusable, and environmentally benign catalysts to replace traditional acid or base catalysts. This could involve solid acid catalysts, enzymes, or ionic liquids.
Solvent-Free and Aqueous Conditions: Developing synthetic methods that minimize or eliminate the use of hazardous organic solvents is a crucial aspect of green chemistry. Research into solvent-free reactions or the use of water as a solvent would be highly beneficial. nih.gov
Microwave-Assisted Synthesis: The application of microwave irradiation can often lead to significantly reduced reaction times, increased yields, and cleaner reaction profiles.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Green Catalysis | Reusability, reduced waste, milder reaction conditions | Development of novel solid acid or enzymatic catalysts |
| Solvent-Free/Aqueous Synthesis | Reduced environmental impact, improved safety | Optimization of reaction conditions and yields in alternative media |
| Microwave-Assisted Synthesis | Faster reaction times, higher yields, energy efficiency | Exploration of optimal microwave parameters for acylation |
| One-Pot Reactions | Increased efficiency, reduced purification steps | Design of sequential reactions to build the molecule in a single step |
Exploration of Broader Biological Target Engagement and Mechanistic Dissection in Non-Clinical Models
Thiazolidine-4-carboxylic acid derivatives have been reported to exhibit a wide range of biological activities. Future research on this compound should aim to explore a broad spectrum of potential biological targets and elucidate the underlying mechanisms of action in non-clinical models.
Potential areas of investigation include:
Enzyme Inhibition: Given that various derivatives have shown inhibitory activity against enzymes like influenza neuraminidase and urease, screening this compound against a panel of clinically relevant enzymes is a logical step. acs.orggoogle.com
Antimicrobial Activity: The thiazolidine (B150603) scaffold is present in some antibiotics, and derivatives have demonstrated antibacterial and antifungal properties. mdpi.com Investigating the efficacy of the title compound against a range of pathogenic bacteria and fungi is warranted.
Anticancer and Antiproliferative Effects: Some thiazolidine derivatives have shown cytotoxic activity against cancer cell lines. mdpi.com In vitro studies using various cancer cell lines could reveal potential anticancer properties.
Antioxidant Activity: The thiazolidine ring, being a derivative of cysteine, suggests a potential for antioxidant activity. biosynth.com In vitro assays to assess free radical scavenging and antioxidant enzyme modulation would be informative.
Receptor Modulation: Thiazolidinediones, a related class of compounds, are known to act as agonists for peroxisome proliferator-activated receptor gamma (PPARγ). acs.org Investigating the interaction of this compound with PPARs and other nuclear receptors could uncover novel therapeutic applications.
| Biological Target Class | Examples of Investigated Activities in Analogs | Proposed Non-Clinical Models for Investigation |
| Enzymes | Neuraminidase inhibition, Urease inhibition | In vitro enzyme activity assays |
| Microbes | Antibacterial, Antifungal | Minimum Inhibitory Concentration (MIC) assays against various strains |
| Cancer Cells | Cytotoxicity against prostate cancer cell lines | In vitro cell viability and apoptosis assays |
| Oxidative Stress Pathways | Radical scavenging | DPPH assay, ABTS assay, cellular antioxidant assays |
| Nuclear Receptors | PPARγ agonism (in thiazolidinediones) | Reporter gene assays, ligand binding assays |
Advanced Computational Modeling for Predictive Design
Computational modeling and in silico techniques are invaluable tools in modern drug discovery and development. Applying these methods to this compound can guide the design of more potent and selective analogs.
Future research in this area could involve:
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This can be used to predict the activity of novel derivatives and guide the synthesis of more potent molecules.
Molecular Docking: This technique can predict the binding orientation of a molecule to its target protein. google.com Molecular docking studies can help to identify potential biological targets for this compound and to understand the molecular basis of its activity.
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for biological activity. This can be used to search for other molecules with similar activity or to design novel compounds that fit the model.
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. This can help to identify potential liabilities early in the drug discovery process.
| Computational Method | Application | Expected Outcome |
| QSAR | Predict biological activity based on chemical structure | Identification of key structural features for activity |
| Molecular Docking | Predict binding mode to biological targets | Prioritization of potential targets and understanding of interactions |
| Pharmacophore Modeling | Identify essential features for biological activity | Design of novel compounds with improved activity |
| ADMET Prediction | Predict pharmacokinetic and toxicity properties | Early identification of potential drug development issues |
Investigation of Metabolites and Their Biological Relevance in Non-Human Systems
Understanding the metabolic fate of a compound is crucial for its development as a therapeutic agent. Research into the metabolism of this compound in non-human systems is essential to identify its metabolites and assess their biological activity and potential toxicity.
Key research directions include:
In Vitro Metabolism Studies: Incubating the compound with liver microsomes or hepatocytes from different species (e.g., rat, dog) can identify the primary metabolic pathways, such as hydrolysis of the amide bond or oxidation of the thiazolidine ring.
In Vivo Metabolism Studies: Administering the compound to animal models and analyzing biological samples (e.g., plasma, urine, feces) can identify the major metabolites and their pharmacokinetic profiles.
Metabolite Identification: Utilizing advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy is essential for the structural elucidation of metabolites.
Biological Evaluation of Metabolites: Once identified, the major metabolites should be synthesized and evaluated for their own biological activity and potential toxicity. It is possible that a metabolite could be more active than the parent compound or contribute to its toxicological profile. Thiazolidine-4-carboxylic acid derivatives have been investigated as prodrugs of L-cysteine, which are designed to release L-cysteine in vivo through enzymatic or non-enzymatic ring opening. nih.gov The N-pentanoyl group could also be subject to hydrolysis.
| Metabolic Pathway | Potential Metabolites | Biological Relevance |
| Amide Hydrolysis | 1,3-thiazolidine-4-carboxylic acid and pentanoic acid | Release of the parent thiazolidine core and a fatty acid |
| Thiazolidine Ring Opening | N-pentanoyl-L-cysteine | Release of an acylated cysteine derivative |
| Oxidation | Hydroxylated or sulfoxidized derivatives | Formation of more polar metabolites for excretion |
| Conjugation | Glucuronide or sulfate conjugates | Facilitation of excretion |
Application in Chemical Tool Development and Probe Design for Biological Research
Beyond its potential as a therapeutic agent, this compound and its derivatives could be developed as chemical tools or probes to investigate biological processes.
Future applications in this area could include:
Affinity-Based Probes: By attaching a reporter tag (e.g., a fluorophore, biotin, or a photo-crosslinker) to the molecule, it could be used to identify and isolate its biological targets.
Activity-Based Probes: These probes are designed to covalently bind to the active site of a specific enzyme, allowing for the visualization and quantification of enzyme activity in complex biological systems.
Building Blocks for Combinatorial Chemistry: The thiazolidine-4-carboxylic acid scaffold can be used as a versatile building block for the synthesis of compound libraries for high-throughput screening against various biological targets.
Probes for Studying Cysteine Prodrugs: Given that thiazolidine-4-carboxylic acids can act as L-cysteine prodrugs, tagged versions of this compound could be used to track the delivery and release of cysteine in cellular and in vivo models.
| Application | Design Strategy | Potential Research Use |
| Affinity-Based Probe | Conjugation with a reporter tag (e.g., biotin) | Target identification and validation |
| Activity-Based Probe | Incorporation of a reactive group for covalent binding | Measurement of enzyme activity in biological samples |
| Combinatorial Library Synthesis | Use as a scaffold for diversification | High-throughput screening for new drug leads |
| Cysteine Delivery Probe | Isotopic labeling or fluorescent tagging | Visualization of L-cysteine release in cells |
Q & A
Q. What synthetic methodologies are commonly employed to prepare 3-Pentanoyl-1,3-thiazolidine-4-carboxylic acid?
The synthesis of thiazolidine-4-carboxylic acid derivatives typically involves condensation reactions between a substituted aldehyde and cysteine or its derivatives. For acylated variants like 3-pentanoyl derivatives, acylation at the 3-position of the thiazolidine ring is achieved using pentanoyl chloride or activated esters under basic conditions. Optimization of reaction parameters (e.g., solvent, temperature) is critical to minimize side reactions and improve yields .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- FT-IR : Identifies functional groups such as the carbonyl (C=O) of the pentanoyl group (~1700 cm⁻¹) and N-H stretching (~3300 cm⁻¹) in the thiazolidine ring .
- NMR : ¹H and ¹³C NMR confirm the stereochemistry and substitution pattern, with distinct signals for the thiazolidine ring protons (δ 3.5–4.5 ppm) and the pentanoyl chain (δ 1.2–2.4 ppm) .
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
Q. How is purity validated for synthesized this compound?
Purity is assessed via HPLC (reversed-phase C18 columns with UV detection), melting point analysis, and elemental analysis. Consistency across spectroscopic data (NMR, IR) further confirms structural integrity .
Advanced Research Questions
Q. How do substituents on the thiazolidine ring influence antimicrobial activity in derivatives like this compound?
Structure-activity relationship (SAR) studies indicate that electron-withdrawing groups (e.g., nitro, chloro) at the 2-position enhance activity against Gram-positive bacteria and MRSA. The pentanoyl group at the 3-position may improve lipophilicity, aiding membrane penetration. Comparative data show nitro-substituted derivatives exhibit superior efficacy compared to alkyl or aryl analogs .
Q. What experimental design considerations are critical for evaluating antibacterial activity against resistant strains like MRSA?
Key steps include:
- In vitro assays : Broth microdilution to determine minimum inhibitory concentrations (MICs) against reference strains (e.g., S. aureus ATCC 43300 for MRSA).
- Controls : Use ciprofloxacin or vancomycin as positive controls and solvent-only negative controls.
- Replication : Triplicate experiments to ensure reproducibility .
Q. How can researchers address contradictions in biological activity data between structurally similar thiazolidine derivatives?
Contradictions may arise from differences in purity, stereochemistry, or assay conditions. Mitigation strategies include:
- Re-evaluating compound purity via HPLC and NMR.
- Comparative SAR studies to isolate the impact of specific substituents.
- Standardizing assay protocols (e.g., inoculum size, incubation time) across laboratories .
Q. What strategies optimize solubility and bioavailability of this compound for in vivo studies?
Approaches include:
- Salt formation : Converting the carboxylic acid to a sodium or potassium salt.
- Prodrug design : Esterification of the carboxylic acid to enhance membrane permeability.
- Nanoparticle encapsulation : Improves aqueous dispersion and targeted delivery .
Q. How does crystallographic data (e.g., from SHELX software) aid in structural analysis of thiazolidine derivatives?
X-ray crystallography with SHELX software resolves stereochemical ambiguities and confirms bond lengths/angles. For example, SHELXL refines disorder models in crystal structures, while SHELXS solves phases for twinned or high-symmetry crystals. This is critical for validating synthetic products and guiding SAR studies .
Q. What in silico tools predict the pharmacokinetic properties of this compound?
Molecular docking (e.g., AutoDock) assesses binding affinity to targets like penicillin-binding proteins. ADMET predictors (e.g., SwissADME) estimate solubility, logP, and metabolic stability. These tools prioritize derivatives for synthesis and reduce experimental costs .
Q. What are the known pharmacological targets for thiazolidine-4-carboxylic acid derivatives?
Derivatives like Pidotimod ((4R)-3-(5-oxo-L-prolyl)-1,3-thiazolidine-4-carboxylic acid) act as immunomodulators by stimulating dendritic cells and enhancing cytokine production. The pentanoyl variant may target similar pathways, warranting mechanistic studies via Western blot or ELISA to identify cytokine profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
